2-iodo-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-Iodo-N-(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C4H5F3INO It is characterized by the presence of an iodine atom and a trifluoroethyl group attached to an acetamide moiety
Preparation Methods
The synthesis of 2-iodo-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with iodoacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
CF3CH2NH2+ICH2COCl→CF3CH2NHCOCH2I
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Iodo-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom, resulting in the formation of simpler amides.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Similar compounds to 2-iodo-N-(2,2,2-trifluoroethyl)acetamide include:
This compound: This compound is unique due to the presence of both iodine and trifluoroethyl groups, which impart distinct chemical and biological properties.
2,2,2-Trifluoroethyl iodide: This compound lacks the acetamide moiety but shares the trifluoroethyl and iodine functionalities.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide: This compound has an amino group instead of an iodine atom, leading to different reactivity and applications.
Properties
IUPAC Name |
2-iodo-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3INO/c5-4(6,7)2-9-3(10)1-8/h1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBNYDPZMGZMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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